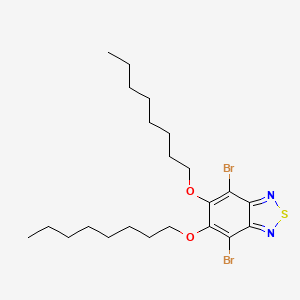

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

Description

BenchChem offers high-quality 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,7-dibromo-5,6-dioctoxy-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34Br2N2O2S/c1-3-5-7-9-11-13-15-27-21-17(23)19-20(26-29-25-19)18(24)22(21)28-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCVJZVDAAWTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736837 | |

| Record name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192352-08-1 | |

| Record name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

CAS Number: 1192352-08-1

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, a key molecular building block in the field of organic electronics. With its unique benzothiadiazole core flanked by bromine atoms and solubilizing octyloxy chains, this compound serves as a critical acceptor unit for the synthesis of high-performance conjugated polymers. We will explore its fundamental physicochemical properties, detail a validated laboratory-scale synthesis, and discuss its primary applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This document is intended for researchers, chemists, and materials scientists engaged in the development of novel organic semiconducting materials.

Introduction to the Benzothiadiazole (BT) Core

The 2,1,3-benzothiadiazole (BT) unit is a foundational electron-deficient (acceptor) moiety in the design of donor-acceptor (D-A) conjugated polymers.[1][2] Its strong electron-withdrawing nature, when incorporated into a polymer backbone with an electron-donating unit, leads to a reduced bandgap, which is crucial for absorbing a broader range of the solar spectrum in photovoltaic applications.[3][4] The BT core's versatility and robust performance have established it as a "privileged scaffold" for creating advanced organic electronic materials.[1]

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a highly functionalized derivative of the core BT structure. The two bromine atoms at the 4 and 7 positions serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Stille), enabling its polymerization with various donor co-monomers.[5] Concurrently, the two long-chain octyloxy groups appended at the 5 and 6 positions are critical for ensuring solubility of the resulting polymers in common organic solvents, a prerequisite for solution-based device fabrication.[5]

Physicochemical Properties and Characterization

The precise control and understanding of the molecule's properties are paramount for predicting its behavior in a polymer system and the performance of the final electronic device.

Molecular Structure and Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 1192352-08-1 | [5] |

| Molecular Formula | C₂₂H₃₄Br₂N₂O₂S | [5] |

| Molecular Weight | 550.39 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid or powder | |

| Purity | Typically >98% (GC) | |

| Solubility | Soluble in common organic solvents like toluene, chloroform, THF | [5] |

| Storage | Store in a cool, dry place under an inert atmosphere | [6] |

Expected Spectroscopic and Electrochemical Data

While specific experimental values can vary slightly based on solvent and conditions, the BT core imparts distinct characteristics:

-

UV-Vis Absorption: The molecule itself will have absorption maxima in the UV region. When polymerized, the resulting D-A polymer will exhibit a strong absorption band in the visible region, a direct consequence of the intramolecular charge transfer between the donor unit and the BT acceptor.

-

Electrochemical Properties (Cyclic Voltammetry): The BT unit's electron-deficient nature results in relatively low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is advantageous for creating efficient electron acceptors. The Highest Occupied Molecular Orbital (HOMO) energy level is primarily influenced by the donor co-monomer chosen for polymerization. The deep HOMO levels of many BT-based polymers contribute to high open-circuit voltages (Voc) in solar cells and good air stability.[4]

Synthesis and Purification Protocol

The synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a multi-step process that requires careful control of reaction conditions to achieve high purity. The general pathway involves the synthesis of the core BT ring, followed by functionalization.

Synthetic Pathway Overview

The synthesis typically starts from a substituted benzene derivative, which is nitrated, reduced to a diamine, and then cyclized to form the benzothiadiazole ring. Subsequent bromination and etherification steps yield the final product.

Caption: Generalized synthetic route for the target molecule.

Step-by-Step Laboratory Protocol

This protocol is a representative synthesis. Researchers should always first consult primary literature and perform a thorough safety assessment.

Objective: To synthesize 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.

Materials:

-

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole (starting material)

-

N-Bromosuccinimide (NBS)

-

Chloroform or Acetic Acid (solvent)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the starting material, 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole, in the chosen solvent (e.g., chloroform) under an inert atmosphere.

-

Reagent Addition: Protect the flask from light. Add N-Bromosuccinimide (NBS) portion-wise to the solution. A slight molar excess (e.g., 2.1 to 2.2 equivalents) is typically used to ensure complete dibromination.

-

Causality Insight: NBS is a convenient and selective brominating agent for activated aromatic rings. The reaction proceeds via an electrophilic aromatic substitution mechanism. The octyloxy groups are activating, directing bromination to the adjacent 4 and 7 positions.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified.

-

Self-Validation: The most effective purification is typically achieved via column chromatography on silica gel, eluting with a non-polar solvent system like a hexane/dichloromethane gradient. The final product should be recrystallized from a suitable solvent (e.g., ethanol or hexanes) to yield a pure crystalline solid.[7]

-

-

Characterization: Confirm the identity and purity of the final product using:

-

¹H and ¹³C NMR Spectroscopy: To verify the molecular structure and absence of impurities.

-

Mass Spectrometry: To confirm the molecular weight (550.39 g/mol ).

-

Core Applications in Organic Electronics

The primary utility of this molecule is as a monomer for the synthesis of semiconducting polymers used in organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs).

Role in Organic Photovoltaics (OPVs)

In OPVs, polymers derived from this monomer act as the electron donor material in the bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor.

-

Mechanism: The BT unit's strong electron-withdrawing character, paired with a suitable donor monomer (like carbazole or benzodithiophene), creates a polymer with a low bandgap. This allows the polymer to absorb sunlight, creating an exciton (a bound electron-hole pair). At the interface with the electron acceptor material, this exciton dissociates, with the electron transferred to the acceptor and the hole remaining on the polymer. These separated charges are then transported to their respective electrodes, generating a current.

-

Notable Polymers: This monomer is a precursor to well-known high-performance polymers such as derivatives of PCDTBT (poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]) and PCPDTBT (poly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)]).[3][8][9]

Caption: Standard workflow for fabricating a solution-processed OPV device.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and nitrile gloves are mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a cornerstone acceptor monomer for the synthesis of low bandgap conjugated polymers. Its well-defined structure provides a robust platform for tuning the optoelectronic properties of materials for organic electronics. While its primary role has been in OPVs, ongoing research continues to explore its derivatives and related polymers for applications in OFETs, sensors, and bioelectronics. The strategic placement of the bromo and octyloxy functional groups provides chemists and material scientists with a reliable and versatile tool for advancing the field of solution-processable organic semiconductors.

References

-

LookChem. Cas 15155-41-6, 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE. Available from: [Link]

-

PolyU Institutional Research Archive. Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. Available from: [Link]

-

Macromolecules. Synthesis of 4,7-Diphenyl-2,1,3-Benzothiadiazole-Based Copolymers and Their Photovoltaic Applications. Available from: [Link]

-

PubChem - NIH. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole. Available from: [Link]

-

Beilstein Journals. Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applicati. Available from: [Link]

-

PubChem. 4,7-Dibromo-2,1,3-benzothiadiazole. Available from: [Link]

-

MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Available from: [Link]

-

ResearchGate. Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics. Available from: [Link]

Sources

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. researchgate.net [researchgate.net]

- 3. 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE CAS#: 15155-41-6 [m.chemicalbook.com]

- 4. polymer.cn [polymer.cn]

- 5. CAS 1192352-08-1: 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benz… [cymitquimica.com]

- 6. 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole | 1192352-08-1 [sigmaaldrich.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Cas 15155-41-6,4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE | lookchem [lookchem.com]

- 9. ossila.com [ossila.com]

physicochemical properties of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

Introduction: The Architectural Significance of a Core Building Block

In the landscape of organic electronics, the rational design of molecular components is paramount to achieving high-performance materials for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole stands as a pivotal building block in this field. Its molecular architecture is deliberately engineered: the 2,1,3-benzothiadiazole core is an intrinsically electron-deficient (acceptor) unit, which, when incorporated into a larger conjugated system, can effectively lower the material's LUMO (Lowest Unoccupied Molecular Orbital) energy level.

The strategic placement of two bromine atoms at the 4 and 7 positions provides reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Stille), allowing for the facile construction of donor-acceptor polymers. Furthermore, the two octyloxy side chains at the 5 and 6 positions are not merely passive substituents; they are critical for ensuring solubility in common organic solvents, a prerequisite for solution-based processing of organic electronic devices.[1] This guide provides an in-depth examination of the core physicochemical properties of this compound, underpinned by field-proven experimental methodologies and an analysis of its structure-property relationships.

Molecular Identity and Core Properties

The fundamental characteristics of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole are summarized below, providing a foundational understanding of this key intermediate.

| Property | Value | Source(s) |

| Chemical Name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | [1] |

| Synonyms | 4,7-Dibromo-5,6-di-n-octyloxy-2,1,3-benzothiadiazole | |

| CAS Number | 1192352-08-1 | [1][2] |

| Molecular Formula | C₂₂H₃₄Br₂N₂O₂S | [1][2] |

| Molecular Weight | 550.4 g/mol | [2] |

| Appearance | White to almost white or yellow powder/crystal | [1] |

| Melting Point | 43 - 47 °C |

Solubility: A Critical Parameter for Processability

The defining feature enabling the utility of this molecule is its excellent solubility in a range of common organic solvents. This property is directly attributable to the presence of the two long, flexible octyloxy (–O(CH₂)₇CH₃) chains.

Causality: The aliphatic nature of these long alkyl chains disrupts the intermolecular π-π stacking that would otherwise occur between the planar benzothiadiazole cores. This disruption weakens the solid-state packing forces, allowing solvent molecules to effectively solvate the molecule. In contrast, the parent compound without these alkoxy chains, 4,7-Dibromo-2,1,3-benzothiadiazole, exhibits significantly poorer solubility.[3]

Practical Implications: Good solubility is essential for the synthesis of high molecular weight polymers and for the fabrication of uniform, high-quality thin films from solution, which is a cornerstone of manufacturing for printed electronics. This compound is typically soluble in chlorinated solvents (chloroform, dichloromethane, chlorobenzene), aromatic hydrocarbons (toluene, xylene), and ethers (tetrahydrofuran).

Thermal Stability Analysis

The thermal stability of a material is a critical determinant of its operational lifetime and processing window in electronic devices. Thermogravimetric Analysis (TGA) is the standard technique to evaluate this property.

Expert Insights on Thermal Behavior

For a molecule like 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, the thermal decomposition is expected to occur in stages. The initial weight loss, typically observed at lower temperatures, would correspond to the scission of the octyloxy side chains. The benzothiadiazole core, being an aromatic heterocyclic system, is inherently more stable and would decompose at a significantly higher temperature. The overall thermal stability is generally sufficient for the solution processing and annealing steps required for device fabrication, which are typically performed well below the decomposition temperature.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the standardized procedure for determining the thermal stability.

Objective: To determine the decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs, under an inert atmosphere.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Place 5-10 mg of the sample into a clean, tared TGA pan (typically platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Continuously monitor and record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial weight remaining on the y-axis against the temperature on the x-axis.

-

Determine the onset of decomposition and the temperature at which 5% weight loss has occurred (Td).

-

Optical Properties: Absorption and Emission

The optical properties dictate how the material interacts with light, which is fundamental to its function in optoelectronic devices. These are characterized by UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy.

Expert Insights on Optical Behavior

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated benzothiadiazole system. The addition of electron-donating alkoxy groups typically causes a red-shift (a shift to longer wavelengths) in the absorption maximum (λ_max) compared to the unsubstituted benzothiadiazole core. This is due to a decrease in the HOMO-LUMO energy gap. When excited with light of an appropriate wavelength, the molecule may exhibit fluorescence. As a building block, its intrinsic fluorescence is less critical than the properties of the final polymer, but understanding its contribution is vital. Many benzothiadiazole derivatives are known to be fluorescent.[4][5]

Experimental Protocol: UV-Vis and Photoluminescence Spectroscopy

This protocol describes the measurement of optical properties in both solution and thin-film states.

Objective: To determine the maximum absorption wavelength (λ_max) and the maximum emission wavelength (λ_em).

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

Methodology (Solution):

-

Solution Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a spectroscopic grade solvent (e.g., chloroform or THF).

-

UV-Vis Measurement:

-

Fill a quartz cuvette with the prepared solution and use a matching cuvette with pure solvent as a reference.

-

Scan the absorbance from 300 nm to 800 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Photoluminescence Measurement:

-

Using the same solution, place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength to the determined λ_max.

-

Scan the emission spectrum over a wavelength range starting ~20 nm above the excitation wavelength to 800 nm.

-

Identify the wavelength of maximum emission intensity (λ_em).

-

Methodology (Thin Film):

-

Film Preparation: Prepare a thin film of the material on a quartz substrate via spin-coating from a solution (e.g., 10 mg/mL in chlorobenzene).

-

Measurement: Place the coated substrate in the sample holders of the spectrophotometer and spectrofluorometer and repeat the scanning procedures described above.

Electrochemical Properties: Frontier Molecular Orbitals

The electrochemical properties, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are arguably the most critical parameters for predicting a material's performance in an organic electronic device. These are determined using Cyclic Voltammetry (CV).

Expert Insights on Electrochemical Behavior

The HOMO and LUMO energy levels define the energy required to remove an electron (oxidation) and add an electron (reduction), respectively. These levels must be appropriately aligned with those of other materials in a device (like the donor material in a solar cell or the charge transport layers in an OLED) to ensure efficient charge injection, transport, and separation. The electron-deficient benzothiadiazole core leads to a relatively low-lying LUMO level. The electron-donating alkoxy groups will raise the HOMO level compared to the unsubstituted core. The precise energy levels can be experimentally determined from the onset potentials of oxidation and reduction in a CV experiment.

Experimental Protocol: Cyclic Voltammetry (CV)

This protocol provides a self-validating system for determining the frontier orbital energy levels.

Objective: To measure the oxidation (E_ox) and reduction (E_red) potentials of the compound to estimate its HOMO and LUMO energy levels.

Instrumentation: A potentiostat with a three-electrode cell.

-

Working Electrode: Glassy Carbon or Platinum button electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

Materials:

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Ferrocene (for internal calibration).

Methodology:

-

Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and solvent, and dry thoroughly.

-

Solution Preparation: In an inert atmosphere (glovebox), prepare a solution containing the sample (~1 mM) and the supporting electrolyte (0.1 M) in the chosen solvent.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are immersed in the solution. Bubble an inert gas (e.g., Argon) through the solution for 15 minutes to remove dissolved oxygen.

-

Measurement:

-

Perform a cyclic scan over a potential range expected to encompass the oxidation and reduction events. A typical scan rate is 100 mV/s.

-

Record the resulting voltammogram (current vs. potential).

-

-

Internal Calibration: Add a small amount of ferrocene to the solution and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-known potential and serves as an internal standard.

-

Data Analysis & Calculation:

-

Determine the onset potential of the first oxidation wave (E_ox^onset) and the first reduction wave (E_red^onset) from the voltammogram.

-

Measure the half-wave potential of the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺)).

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:

-

HOMO (eV) = -[E_ox^onset - E₁/₂ (Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red^onset - E₁/₂ (Fc/Fc⁺) + 4.8] (Note: The value 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level.)

-

-

Visualizing the Workflow

A clear understanding of the characterization sequence is essential for a systematic evaluation of the material.

Caption: Workflow for the physicochemical characterization of the title compound.

Conclusion: A Versatile and Purpose-Built Intermediate

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a molecule expertly designed for a specific purpose within the field of organic electronics. Its physicochemical properties are a direct result of its unique molecular structure. The electron-deficient benzothiadiazole core provides the necessary electronic foundation, the bromine atoms offer synthetic versatility, and the octyloxy chains ensure the practical processability required for device fabrication. A thorough understanding and characterization of these individual properties, using the robust methodologies outlined in this guide, are the first and most critical steps in the successful development of next-generation organic semiconducting materials.

References

- TCI Chemicals. (2025). SAFETY DATA SHEET: 4,7-Dibromo-5,6-di-n-octyloxy-2,1,3-benzothiadiazole.

- CymitQuimica. (n.d.). CAS 1192352-08-1: 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.

-

Sigma-Aldrich. (n.d.). 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1][6]thiadiazole. Retrieved from Sigma-Aldrich website.

- Royal Society of Chemistry. (2011). Supporting Information for New Journal of Chemistry.

- Biffinger, J. C., et al. (2011). Supporting Information for New Journal of Chemistry.

- Supporting Information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applic

- MDPI. (2021). New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics.

- ChemicalBook. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole.

- TCI Chemicals. (n.d.). 4,7-Dibromo-5,6-di-n-octyloxy-2,1,3-benzothiadiazole.

- TCI Chemicals. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole.

-

Sigma-Aldrich. (n.d.). 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1][6]thiadiazole. Retrieved from Sigma-Aldrich website.

-

Sherstyuk, V. V., et al. (2020). Safe Synthesis of 4,7-Dibromo[1][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 25(17), 3875.

-

Royal Society of Chemistry. (2021). 4,7-Diarylbenzo[c][1][6]thiadiazoles as fluorophores and visible light organophotocatalysts. Chemical Science, 12(36), 12056–12064.

-

Royal Society of Chemistry. (2021). 8,8′-(Benzo[c][1][6]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): a new aggregation-induced emission luminogen and heterogeneous photosensitizer. RSC Advances, 11(48), 30209-30214.

- MDPI. (2017). Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units. Polymers, 9(12), 675.

- Beilstein Journals. (n.d.).

- ResearchGate. (n.d.). UV/Vis absorption and emission spectra of 10−5 M CH2Cl2 solutions...

- CORE. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges.

- Unipr. (2022). Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores.

- LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. (n.d.).

- Sigma-Aldrich. (n.d.). 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole 99% (HPLC).

Sources

- 1. CAS 1192352-08-1: 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benz… [cymitquimica.com]

- 2. 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole | 1192352-08-1 [sigmaaldrich.com]

- 3. 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE CAS#: 15155-41-6 [m.chemicalbook.com]

- 4. 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. elib.bsu.by [elib.bsu.by]

- 6. CAS:1190978-94-9, 4,7-二溴-5,6-双(己氧基)苯并[c][1,2,5]噻二唑-毕得医药 [bidepharm.com]

An In-depth Technical Guide to 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, a key building block in the field of organic electronics. The document details its molecular structure, and chemical formula, and outlines a plausible synthetic pathway based on established chemical transformations for analogous compounds. Furthermore, it explores the anticipated physicochemical properties, including its notable solubility and electronic characteristics, which make it a valuable component in the development of advanced materials for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel organic semiconducting materials.

Introduction

The 2,1,3-benzothiadiazole (BT) core is a highly versatile and electron-deficient heterocyclic moiety that has become a cornerstone in the design of high-performance organic electronic materials.[1] Its incorporation into conjugated systems allows for the fine-tuning of electronic and optical properties, leading to advancements in organic photovoltaics and light-emitting diodes.[2][3] The strategic functionalization of the BT core with solubilizing groups and reactive handles is a common strategy to enhance processability and enable further molecular elaboration.

This guide focuses on a specific derivative, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. The introduction of two octyloxy side chains at the 5 and 6 positions is intended to impart excellent solubility in common organic solvents, a critical attribute for solution-based fabrication of thin-film devices.[2] Concurrently, the bromine atoms at the 4 and 7 positions serve as versatile synthetic handles for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the construction of complex conjugated polymers and small molecules.[4]

Molecular Structure and Formula

The fundamental characteristics of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₄Br₂N₂O₂S | [2] |

| Molecular Weight | 550.39 g/mol | [2] |

| CAS Number | 1192352-08-1 | [2] |

| Synonyms | 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][2][5]thiadiazole | [2] |

The molecular structure features a central 2,1,3-benzothiadiazole ring system. Two bromine atoms are attached to the 4 and 7 positions of the benzene ring moiety. Two octyloxy groups (-O(CH₂)₇CH₃) are substituted at the 5 and 6 positions.

Caption: Molecular Structure of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.

Proposed Synthesis Pathway

A similar synthetic strategy has been successfully employed for the synthesis of 4,7-dibromo-5-fluoro-6-((2-octyldodecyl)oxy)benzo[c][2][5]thiadiazole. This reaction proceeds via the displacement of fluoride ions by an alkoxide, which is a well-established method for the etherification of electron-deficient fluoroarenes.

The proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Synthesis of 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole (Precursor)

The synthesis of the difluorinated precursor is a critical first step. This can be achieved through the bromination of 5,6-difluoro-2,1,3-benzothiadiazole.

Experimental Protocol:

-

To a solution of 5,6-difluorobenzo[c][2][5]thiadiazole in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole.

Causality: The strong electron-withdrawing nature of the benzothiadiazole ring and the fluorine atoms deactivates the aromatic ring towards electrophilic substitution. Therefore, a potent brominating agent like NBS in a strong acid is required to facilitate the bromination at the 4 and 7 positions.

Step 2: Synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

The final step involves the displacement of the fluoride ions with octyloxy groups.

Proposed Experimental Protocol:

-

Dissolve 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole and an excess of 1-octanol in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

-

Add a strong base, such as potassium tert-butoxide (KOtBu), to the solution to generate the octyloxide nucleophile in situ.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Causality: The fluorine atoms on the electron-deficient benzothiadiazole core are excellent leaving groups for nucleophilic aromatic substitution. The strong nucleophile, potassium octyloxide, readily attacks the electron-poor aromatic ring, displacing the fluoride ions to form the desired diether product. The use of a polar aprotic solvent like THF is crucial for solubilizing the reactants and facilitating the reaction.

Physicochemical Properties and Characterization

While specific experimental data for 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is not extensively published, its properties can be inferred from the behavior of analogous compounds.

Solubility: The two long, flexible octyloxy chains are expected to confer excellent solubility in a range of common organic solvents, such as chloroform, dichloromethane, toluene, and tetrahydrofuran. This is a significant advantage for the solution-based processing of organic electronic devices.

Electronic Properties: The 2,1,3-benzothiadiazole core is a well-known electron acceptor. The presence of two electron-withdrawing bromine atoms further enhances this characteristic. The octyloxy groups are generally considered weak electron-donating groups through resonance, which can modulate the electronic energy levels of the molecule. The interplay of these substituents will determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently, the electrochemical and optical band gaps. For related benzothiadiazole-based polymers, HOMO and LUMO energy levels have been reported in the range of -5.51 to -5.71 eV and -3.71 to -4.04 eV, respectively.

Spectroscopic Properties: The molecule is expected to exhibit characteristic UV-Vis absorption and fluorescence emission spectra. The absorption spectrum will be influenced by the extended π-conjugation of the benzothiadiazole system. The emission properties will be dependent on the nature of the excited state and the degree of intramolecular charge transfer (ICT) from the octyloxy donors to the benzothiadiazole acceptor core.

Applications in Materials Science

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is primarily designed as a monomer for the synthesis of advanced organic electronic materials. The two bromine atoms provide reactive sites for polymerization reactions, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or direct arylation polymerization.[4]

By copolymerizing this monomer with various electron-donating units, a wide range of donor-acceptor (D-A) conjugated polymers can be synthesized. The properties of these polymers can be systematically tuned by the choice of the comonomer, leading to materials with tailored band gaps, absorption profiles, and charge transport characteristics for applications in:

-

Organic Photovoltaics (OPVs): As the acceptor unit in low band gap polymers for bulk heterojunction solar cells.

-

Organic Light-Emitting Diodes (OLEDs): As a component in emissive or charge-transporting layers.

-

Organic Field-Effect Transistors (OFETs): In the development of n-type or ambipolar semiconductor materials.

Conclusion

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole represents a strategically designed building block for the synthesis of next-generation organic electronic materials. Its combination of a highly electron-accepting core, solubilizing side chains, and versatile reactive handles makes it a valuable tool for materials scientists and chemists. While a detailed, published synthesis and full characterization of this specific molecule are yet to be widely reported, the proposed synthetic route based on established methodologies provides a clear pathway for its preparation. Further research into the precise properties of this compound and its incorporation into novel polymeric systems will undoubtedly contribute to the continued advancement of the field of organic electronics.

References

- Yıldırım, E., & Toppare, L. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Journal of The Electrochemical Society, 168(3), 037502.

-

Macromolecules. (2009). Synthesis of 4,7-Diphenyl-2,1,3-Benzothiadiazole-Based Copolymers and Their Photovoltaic Applications. [Link]

-

PolyU Institutional Research Archive. (2020). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. [Link]

-

MDPI. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. [Link]

-

Wikipedia. 2,1,3-Benzothiadiazole. [Link]

-

MDPI. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][4]thiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]

-

ResearchGate. (2018). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. [Link]

-

Beilstein Journals. (2017). Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. [Link]

-

ResearchGate. (2006). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. [Link]

-

MDPI. (2018). Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units. [Link]

-

The Royal Society of Chemistry. (2016). Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules. [Link]

-

KAUST Repository. (2020). Supporting Information N-type Polymer Semiconductors Incorporating Heteroannulated Benzothiadiazole. [Link]

-

The Royal Society of Chemistry. (2024). d4ob01725k1.pdf. [Link]

-

ResearchGate. (2020). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Organic Electronics

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a key organic semiconductor building block that has garnered significant interest in the field of materials science. Its unique molecular architecture, featuring a central electron-deficient 2,1,3-benzothiadiazole core flanked by two bromine atoms and solubilizing octyloxy side chains, makes it an invaluable component in the design and synthesis of high-performance organic electronic materials. The presence of the bromine atoms provides reactive sites for further functionalization through cross-coupling reactions, enabling the construction of extended π-conjugated systems.[1] The long octyloxy chains enhance solubility in common organic solvents, which is crucial for solution-based processing of organic electronic devices.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important compound.

Synthetic Pathway: A Two-Step Approach

The synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole, followed by a nucleophilic aromatic substitution reaction to introduce the octyloxy side chains.

Step 1: Synthesis of 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole

The synthesis of the difluoro-precursor starts from 5,6-difluorobenzo[c][2][3][4]thiadiazole. This is then brominated using N-bromosuccinimide (NBS) in concentrated sulfuric acid. This electrophilic aromatic substitution reaction targets the positions flanking the thiadiazole ring.

Experimental Protocol: Synthesis of 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole

-

Materials:

-

Procedure:

-

In a two-necked flask, dissolve 5,6-difluorobenzo[c][2][3][4]thiadiazole (1 equivalent) in concentrated H₂SO₄.

-

Add N-bromosuccinimide (4 equivalents) portion-wise to the solution.

-

Heat the reaction mixture to 70°C and stir for 8 hours in the dark.

-

After cooling to room temperature, carefully pour the reaction mixture into an ice-water mixture.

-

A white precipitate will form. Filter the solid and wash it with water.

-

Recrystallize the crude product from methanol to obtain pure 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole as a white solid.[4]

-

Step 2: Synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

The final product is obtained through a nucleophilic aromatic substitution reaction. The highly activated fluorine atoms on the benzothiadiazole core are displaced by the octyloxy nucleophile, generated from 1-octanol and a strong base like potassium tert-butoxide (KOtBu).

Experimental Protocol: Synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

-

Materials:

-

4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole

-

1-Octanol

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole (1 equivalent) in dry THF.

-

Add 1-octanol (5 equivalents) to the solution.

-

Add potassium tert-butoxide (0.9 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify by column chromatography on silica gel to yield the final product.[4]

-

Caption: Synthetic workflow for 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.

Characterization of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₄Br₂N₂O₂S | [1] |

| Molecular Weight | 550.39 g/mol | [1] |

| Appearance | White to Almost white powder/crystal | [5] |

| Purity | >98.0% (GC) | [5] |

| Melting Point | 43.0 to 47.0 °C | [5] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons (if any were present, though in this fully substituted benzene ring there are none), the α-methylene protons of the octyloxy chains, the subsequent methylene groups, and the terminal methyl groups. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, including the aromatic carbons of the benzothiadiazole core and the aliphatic carbons of the octyloxy chains.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of 550.39 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic properties of the molecule. The absorption spectrum would typically show a strong π-π* transition at a specific wavelength, which is characteristic of the conjugated benzothiadiazole system.

-

Fluorescence Spectroscopy: The compound is expected to be fluorescent.[1] The emission spectrum would show a characteristic emission peak at a longer wavelength than the absorption maximum, and the quantum yield can be determined to assess its light-emitting efficiency. The photophysical properties are highly dependent on the solvent polarity.[4]

Applications in Organic Electronics

The unique electronic and physical properties of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole make it a valuable material for various organic electronic applications.

-

Organic Photovoltaics (OPVs): As an electron-accepting building block, it is used in the synthesis of low bandgap conjugated polymers for OPV devices.[6]

-

Organic Light-Emitting Diodes (OLEDs): Its fluorescent properties make it suitable for use as an emissive material or a host in OLEDs.[6]

-

Organic Field-Effect Transistors (OFETs): The ordered packing of benzothiadiazole-based materials can facilitate charge transport, making them promising for OFET applications.[6]

Caption: Key applications of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.

Conclusion

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a strategically designed molecule with significant potential in the advancement of organic electronics. The synthetic route, while requiring careful execution, is accessible and scalable. Its well-defined characterization profile provides the necessary quality control for its application in high-performance devices. As research in organic materials continues to evolve, this versatile building block is poised to play an increasingly important role in the development of next-generation electronic and optoelectronic technologies.

References

-

2][3][4]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - MDPI

-

[Benzo[1,2-d:4,5-d′]bis([2][3][7]thiadiazole) and Its Bromo Derivatives - PubMed Central]([Link])

-

[Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][3][7]thiadiazole) and Its SNAr and Cross-Coupling Reactions - MDPI]([Link])

-

2][3][4]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - ResearchGate

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 3. open.metu.edu.tr [open.metu.edu.tr]

- 4. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. 4,7-Dibromo-5,6-di-n-octyloxy-2,1,3-benzothiadiazole | 1192352-08-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. ossila.com [ossila.com]

- 7. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions [mdpi.com]

An In-depth Technical Guide to the Solubility of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (CAS No. 1192352-08-1), a key building block in the field of organic electronics and materials science. While precise quantitative solubility data is not widely published, this document leverages fundamental chemical principles, structural analysis, and data from analogous compounds to establish a reliable qualitative solubility profile. Crucially, this guide offers a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound in various organic solvents. This work is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective solution-based processing and application of this versatile molecule.

Introduction to 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a functionalized heterocyclic aromatic compound. Its molecular architecture is distinguished by a central electron-accepting 2,1,3-benzothiadiazole core, which is substituted with two bromine atoms and two long-chain octyloxy groups.[1] The bromine atoms serve as reactive sites for further chemical modification, typically through cross-coupling reactions, making this molecule a versatile precursor for synthesizing advanced organic semiconductors.[2][3]

The solubility of this compound is of paramount importance. Many applications in organic electronics, such as the fabrication of Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs), and Organic Field-Effect Transistors (OFETs), rely on solution-based deposition techniques like spin-coating, blade-coating, or inkjet printing.[4][5] A thorough understanding of its solubility in common organic solvents is therefore a critical prerequisite for controlling film morphology, optimizing device performance, and ensuring reproducible results.

Physicochemical Properties and Foundational Solubility Principles

The solubility behavior of a molecule is dictated by its structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[6]

Table 1: Key Physicochemical Properties

| Property | Value |

| CAS Number | 1192352-08-1[1][7] |

| Molecular Formula | C₂₂H₃₄Br₂N₂O₂S[1] |

| Molecular Weight | 550.39 g/mol [1] |

| Physical Form | Solid; White to Almost white powder/crystal[1] |

The structure of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole presents a fascinating duality. The benzothiadiazole core is relatively polar and capable of π-π stacking interactions. In contrast, the two long C₈H₁₇ (octyloxy) alkyl chains are highly nonpolar and hydrophobic. These long alkyl chains are the dominant feature governing the compound's interactions with solvents.[1] They effectively shield the polar core and impart a significant hydrophobic character to the molecule, predicting poor solubility in polar solvents like water and good solubility in many organic solvents.[1][4]

Inferred Solubility Profile

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Soluble | A nonpolar alkane solvent that will strongly interact with the nonpolar octyloxy chains. |

| Toluene | 2.4 | Highly Soluble | A nonpolar aromatic solvent capable of interacting favorably with both the alkyl chains and the aromatic core. Often used in synthesis.[4][8] |

| Chloroform (CHCl₃) | 4.1 | Highly Soluble | A common solvent for benzothiadiazole derivatives.[4] Its moderate polarity effectively solvates the entire molecule. |

| Dichloromethane (DCM) | 3.1 | Highly Soluble | Similar to chloroform. Often used for extraction and purification of related compounds, implying good solubility.[8] |

| Tetrahydrofuran (THF) | 4.0 | Highly Soluble | A moderately polar ether that is an excellent solvent for a wide range of organic molecules, including similar benzothiadiazoles.[4] |

| Acetone | 5.1 | Moderately Soluble | Increased polarity may slightly reduce its effectiveness compared to THF or chloroform. |

| Ethanol/Methanol | 5.2 / 6.6 | Slightly to Sparingly Soluble | Polar, protic solvents. The hydrogen-bonding network is unlikely to be disrupted by the largely nonpolar solute. |

| Water | 10.2 | Insoluble | The large hydrophobic structure will prevent dissolution in water. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderately Soluble | A highly polar aprotic solvent. While a derivative of the parent benzothiadiazole core is soluble in DMSO, the long alkyl chains on the target compound may limit its solubility compared to less polar solvents.[9] |

Standardized Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, a robust and reproducible experimental protocol is essential. The following methodology, based on the widely accepted isothermal shake-flask method, can be used to accurately determine the solubility of the title compound. The concentration of the resulting saturated solution is quantified using UV-Vis spectroscopy, which is well-suited for chromophoric molecules like benzothiadiazole derivatives.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to ensure that equilibrium is reached, forming a saturated solution. The undissolved solid is then removed by filtration, and the concentration of the solute in the clear supernatant is measured.

Materials and Equipment

-

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

-

Analytical balance (±0.1 mg precision)

-

Selection of high-purity organic solvents (HPLC grade or equivalent)

-

Scintillation vials or small glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Step-by-Step Methodology

-

Preparation of Stock for Calibration: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask. This will serve as a stock solution for creating a calibration curve.

-

Calibration Curve Construction: Prepare a series of dilutions from the stock solution. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to generate a linear calibration curve according to the Beer-Lambert law.

-

Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., add 10 mg to 2 mL of solvent). The key is to ensure a visible amount of undissolved solid remains after equilibration.

-

Equilibration: Seal the vial tightly and place it in the orbital shaker or on the stir plate at a constant, recorded temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours.[6]

-

Causality Insight: A 24-hour period is a standard starting point to ensure the dissolution process reaches equilibrium. For highly crystalline or poorly soluble compounds, longer times (48-72 hours) may be necessary. Preliminary time-course studies are recommended to validate the equilibration period.

-

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for 2-4 hours to let the excess solid settle.

-

Self-Validation: This step is crucial to prevent clogging the filter and to ensure that only the saturated supernatant is sampled. For very fine suspensions, centrifugation may be required.

-

-

Sampling and Filtration: Carefully draw the clear supernatant into a syringe. Attach a 0.2 μm syringe filter and discard the first ~0.5 mL to saturate the filter membrane and avoid adsorption effects. Filter the remaining solution into a clean vial.

-

Dilution and Analysis: Accurately dilute a known volume of the filtered saturated solution with the same solvent so that its absorbance falls within the linear range of the calibration curve. Measure the absorbance of this diluted sample on the UV-Vis spectrophotometer.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for quantitative solubility determination.

Conclusion

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a strategically designed molecule whose solubility is dominated by its long, nonpolar octyloxy side chains. This structural feature renders it highly soluble in common nonpolar and moderately polar organic solvents such as toluene, chloroform, and THF, while being insoluble in polar solvents like water. This favorable solubility profile makes it an excellent candidate for solution-based processing in materials science applications. For researchers requiring precise values for process optimization and formulation, the detailed isothermal shake-flask protocol provided herein offers a reliable and scientifically sound method for quantitative solubility determination.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

PubMed Central. (2023, May 10). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole. Retrieved from PubChem website. [Link]

- Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.

-

Beilstein Journals. (n.d.). Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. [Link]

-

Semantic Scholar. (n.d.). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. [Link]

-

ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

ResearchGate. (n.d.). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. [Link]

Sources

- 1. CAS 1192352-08-1: 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benz… [cymitquimica.com]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | 1192352-08-1 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of the organoelectronic building block, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. The strategic placement of electron-donating octyloxy chains on the electron-deficient benzothiadiazole core significantly influences its solubility and electronic properties, making it a crucial component in the synthesis of high-performance semiconducting polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This document delineates the primary experimental and computational methodologies for determining these energy levels, provides a comparative analysis with related benzothiadiazole derivatives, and offers field-proven protocols for researchers in materials science and drug development.

Introduction: The Architectural Significance of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in the design of electron-deficient materials for organic electronics.[1] Its inherent electron-accepting nature allows for the creation of donor-acceptor (D-A) systems with tunable band gaps and charge transport properties.[2] The title compound, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, is a highly versatile intermediate for several key reasons:

-

Reactive Sites: The bromine atoms at the 4 and 7 positions serve as reactive handles for cross-coupling reactions, such as Suzuki or Stille coupling, enabling the extension of the π-conjugated system by introducing various donor units.[3]

-

Solubility Enhancement: The two long-chain octyloxy groups at the 5 and 6 positions are critical for ensuring solubility in common organic solvents, which is a prerequisite for solution-based processing of organic electronic devices.[4]

-

Electronic Tuning: The electron-donating nature of the alkoxy groups raises the energy levels of the HOMO and LUMO of the BTD core, a strategy used to fine-tune the material's band gap and optimize the energy level alignment with other materials in a device.[2]

Understanding the precise energy of the HOMO and LUMO levels is paramount as it dictates the material's charge injection/extraction barriers, open-circuit voltage in solar cells, and overall environmental stability.

Methodologies for Frontier Molecular Orbital Characterization

The determination of HOMO and LUMO energy levels is achieved through a synergistic combination of experimental electrochemistry and theoretical quantum chemical calculations.

Experimental Determination: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule.[5] By measuring the potentials at which a compound is oxidized and reduced, we can derive reliable estimates of its HOMO and LUMO energy levels.

Causality Behind the Experimental Design: The fundamental principle is that the removal of an electron from the HOMO (oxidation) and the addition of an electron to the LUMO (reduction) correspond to measurable electrochemical events. The oxidation potential is directly related to the HOMO energy level, while the reduction potential relates to the LUMO level. To ensure accuracy and reproducibility, the entire system must be calibrated against a known standard. Ferrocene is the universally accepted external reference standard because its redox potential (the Fc/Fc⁺ couple) is stable and well-documented across different solvent systems.

Self-Validating Protocol for Cyclic Voltammetry:

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of an electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile). The electrolyte is crucial for ensuring conductivity while remaining electrochemically inert within the potential window of interest.

-

Working Electrode and Analyte Preparation: The working electrode (e.g., glassy carbon or platinum) must be meticulously polished and cleaned to ensure a reproducible active surface area. The analyte, 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, is typically drop-cast onto the electrode from a dilute solution and thoroughly dried.

-

Three-Electrode Cell Assembly: The experiment is conducted in a three-electrode cell:

-

Working Electrode: The electrode where the redox reaction of the analyte occurs.

-

Reference Electrode: Provides a stable potential reference (e.g., Ag/AgCl or a saturated calomel electrode - SCE).[6]

-

Counter (Auxiliary) Electrode: A platinum wire that completes the electrical circuit.

-

-

Degassing: The electrolyte solution containing the assembled cell is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the reduction scan.

-

Data Acquisition: A cyclic voltammogram is recorded by sweeping the potential. The scan is first run in the anodic (positive) direction to determine the oxidation potential (Eox) and then in the cathodic (negative) direction for the reduction potential (Ered).

-

Internal Calibration: After recording the analyte's voltammogram, a small amount of ferrocene is added to the solution, and the measurement is repeated. The ferrocene/ferrocenium (Fc/Fc⁺) redox peak is used to calibrate the potential scale. The formal potential of Fc/Fc⁺ is assumed to be 4.8 eV below the vacuum level.

-

Calculation of Energy Levels: The HOMO and LUMO energies are calculated from the onset potentials of the oxidation (Eonset, ox) and reduction (Eonset, red) peaks relative to the Fc/Fc⁺ couple using the following empirical equations:

-

HOMO (eV) = -e [Eonset, ox - E1/2, Fc/Fc⁺ + 4.8]

-

LUMO (eV) = -e [Eonset, red - E1/2, Fc/Fc⁺ + 4.8]

where E1/2, Fc/Fc⁺ is the half-wave potential of the ferrocene internal standard.

-

Diagram of the Cyclic Voltammetry Experimental Workflow:

Caption: Workflow for HOMO/LUMO determination via Cyclic Voltammetry.

Computational Determination: Density Functional Theory (DFT)

DFT calculations provide theoretical insight into the electronic structure of molecules. This method solves the Schrödinger equation using approximations based on electron density, offering a powerful predictive tool for molecular orbital energies and geometries.

Expertise in Method Selection: The choice of functional and basis set is critical for obtaining results that correlate well with experimental values. For conjugated organic molecules like BTD derivatives, the B3LYP hybrid functional is a widely used and well-validated choice that balances computational cost and accuracy. A Pople-style basis set, such as 6-31G(d), is generally sufficient for providing a good description of the electronic structure for geometry optimization and orbital energy calculations.

Authoritative Protocol for DFT Calculation:

-

Molecular Geometry Optimization: The first and most critical step is to find the lowest energy conformation of the molecule. The calculation is initiated with an approximate 3D structure of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. A geometry optimization is performed, typically using the B3LYP functional with the 6-31G(d) basis set, to find the stable ground-state structure. To reduce computational time without sacrificing accuracy for the core's electronic properties, long alkyl chains like octyl groups are often replaced with methyl or ethyl groups.

-

Frequency Calculation: A subsequent frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum.

-

Single-Point Energy Calculation: Using the optimized geometry, a higher-level single-point energy calculation can be performed to obtain more accurate molecular orbital energies.

-

HOMO/LUMO Analysis: The output of the calculation provides the energies of all molecular orbitals. The HOMO is the highest energy orbital that is occupied by electrons, and the LUMO is the lowest energy orbital that is unoccupied. The energy difference between these two is the HOMO-LUMO gap.

Data Summary and Comparative Analysis

| Compound/Polymer | Substituent at 5,6-positions | HOMO (eV) | LUMO (eV) | Band Gap (Eg, eV) | Method | Reference |

| PT1 (polymer with Thiophene) | -O(C₈H₁₇) (Octyloxy) | -5.63 | -3.82 | 1.81 | Cyclic Voltammetry | [7] |

| PT2 (polymer with Selenophene) | -O(C₈H₁₇) (Octyloxy) | -5.48 | -3.60 | 1.88 | Cyclic Voltammetry | [7] |

| PT3 (polymer with Thieno[3,2-b]thiophene) | -O(C₈H₁₇) (Octyloxy) | -5.33 | -3.75 | 1.58 | Cyclic Voltammetry | [7] |

| Polymer PTTBTTT (related structure) | -F, -O(C₂₀H₄₁) | -5.51 | -3.71 | 1.80 | Cyclic Voltammetry | [5] |

| 5,6-difluorobenzo[c][5][7][8]thiadiazole | -F (Fluoro) | - | -0.89 | - | DFT | [6] |

Analysis of Structure-Property Relationships: The data clearly shows the influence of both the side chains on the BTD core and the donor co-monomer in the polymer backbone. The octyloxy groups, being electron-donating, generally raise the HOMO/LUMO energy levels compared to the strongly electron-withdrawing fluoro groups.[6] The HOMO energy levels of the polymers, ranging from -5.33 eV to -5.63 eV, are sufficiently low to ensure good air stability, as they are below the air oxidation threshold of approximately -5.27 eV.[7] The LUMO levels are positioned to allow for efficient electron injection and transport.

Molecular Orbital Energy Level Diagram:

Caption: Representative FMO energy levels for an alkoxy-BTD derivative.

Conclusion and Future Outlook

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a strategically designed building block whose electronic properties are pivotal to its function in advanced semiconducting materials. The combination of cyclic voltammetry and DFT calculations provides a robust framework for accurately characterizing its HOMO and LUMO energy levels. The electron-donating octyloxy side chains effectively tune the frontier orbital energies to desirable levels for applications in organic electronics, ensuring both processability and environmental stability. The protocols and comparative data presented in this guide offer a validated system for researchers to reliably assess this molecule and its derivatives, paving the way for the rational design of next-generation organic electronic materials.

References

-

Yıldırım, E., & Toppare, L. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Journal of The Electrochemical Society, 168(3), 037503. [Link]

-

Dikbiyik, D. E. (2022). EFFECT OF π-BRIDGES ON ELECTROCHEMICAL AND PHOTOVOLTAIC PROPERTIES OF BENZOTHIADIAZOLE AND BENZODITHIOPHENE BASED CONJUGATED POLYMERS. Middle East Technical University. [Link]

-

Honisz, D., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(5), 1265. [Link]

-

Musalov, M. V., et al. (2022). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 27(21), 7204. [Link]

-

García-Calvo, J., et al. (2006). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. European Journal of Organic Chemistry, 2006(5), 1097-1104. (Note: A direct link to the full text may require a subscription. The abstract is available on ResearchGate). [Link]

-

Al-Attar, H. A. (2012). Synthesis and Characterization of New Conjugated Polymers for Application in Solar Cells. University of Sheffield. [Link]

-

Zhang, Y., et al. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 64, 539-559. [Link]

-

Rondinini, S., et al. (2017). Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units. Polymers, 9(12), 685. [Link]

-

ResearchGate. (n.d.). Cyclic voltammetry of related compounds. Retrieved January 20, 2026, from [Link]

-

Knyazeva, E. A., & Rakitin, O. A. (2020). Safe Synthesis of 4,7-Dibromo[5][7][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 25(18), 4165. [Link]

-

Isherwood, P. J., et al. (2020). 4,7-Diarylbenzo[c][5][7][8]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic & Biomolecular Chemistry, 18(30), 5828-5835. [Link]

-

Isherwood, P. J., et al. (2021). 8,8′-(Benzo[c][5][7][8]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): a new AIEgen that is a molecular heterogeneous photosensitizer. RSC Advances, 11(48), 30282-30287. [Link]

-

Comí, M., et al. (2021). Alkoxy functionalized benzothiadiazole based donor-acceptor conjugated copolymers for organic field-effect transistors. Organic Electronics, 91, 106093. [Link]

-

Michinobu, T., & Osawa, M. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C, 4(13), 2445-2464. [Link]

Sources

- 1. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C6Br2N4O4S | CID 12629296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 3. ossila.com [ossila.com]

- 4. CAS 1192352-08-1: 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benz… [cymitquimica.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. open.metu.edu.tr [open.metu.edu.tr]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating this compound. The insights herein are based on established principles of organic chemistry and material science, drawing parallels from related molecular structures to provide a predictive assessment in the absence of extensive direct experimental data for this specific molecule.

Introduction: The Significance of Thermal Stability